molecular formula C8H10BrNO3S B6185467 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 2384014-97-3

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No. B6185467
CAS RN: 2384014-97-3
M. Wt: 280.1
InChI Key:
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Description

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide, also known as BMMS, is a synthetic compound that has been studied for its potential applications in scientific research. BMMS has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for further exploration.

Mechanism of Action

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and pain. By inhibiting the activity of COX-2, 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells. 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide has also been found to have anti-fungal and anti-bacterial effects, as it has been shown to inhibit the growth of certain types of fungi and bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide in laboratory experiments is its low cost and ease of synthesis. 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide is also a stable compound that is not easily degraded by environmental conditions. However, 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide is not water-soluble, which can be a limitation when working with aqueous solutions. Additionally, 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for the study of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide. One area of research is the exploration of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide’s potential applications in the development of new drugs and therapies. Additionally, further research could be done on 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide’s anti-inflammatory and anti-cancer effects, as well as its effects on other diseases and conditions. Other research could focus on the development of new synthesis methods for 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide, as well as the optimization of existing methods. Finally, further research could be done on the biochemical and physiological effects of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide, as well as its potential toxicity.

Synthesis Methods

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide can be synthesized through a two-step reaction. The first step involves the reaction of 4-bromo-2-methoxy-5-methylbenzene with sodium sulfonamide in aqueous solution. This reaction produces 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide as a product. The second step involves the reaction of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide with anhydrous sodium sulfite in aqueous solution. This reaction produces the desired product, 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide.

Scientific Research Applications

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide has been studied for its potential applications in scientific research. It has been found to be a useful reagent for organic synthesis, as it is able to catalyze the formation of amides, esters, and other compounds. 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide has also been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide involves the sulfonation of 4-bromo-2-methoxy-5-methylbenzene followed by the reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "4-bromo-2-methoxy-5-methylbenzene", "sulfuric acid", "ammonia", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Sulfonation of 4-bromo-2-methoxy-5-methylbenzene with sulfuric acid in methanol to form 4-bromo-2-methoxy-5-methylbenzenesulfonic acid.", "Step 2: Neutralization of the sulfonic acid with sodium hydroxide to form the sodium salt of 4-bromo-2-methoxy-5-methylbenzenesulfonic acid.", "Step 3: Reaction of the sodium salt with ammonia in water to form 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide." ] }

CAS RN

2384014-97-3

Product Name

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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